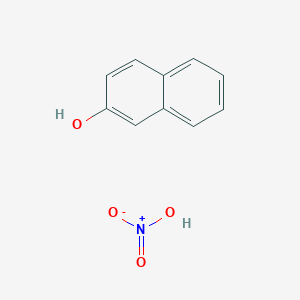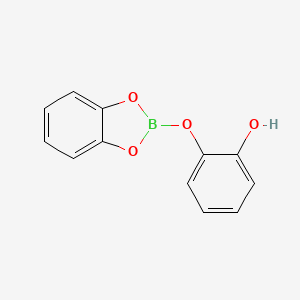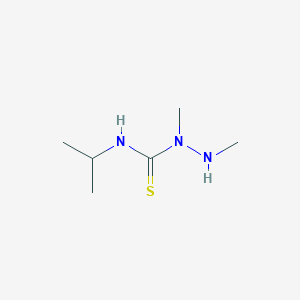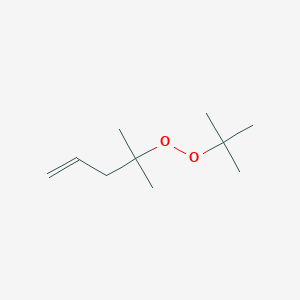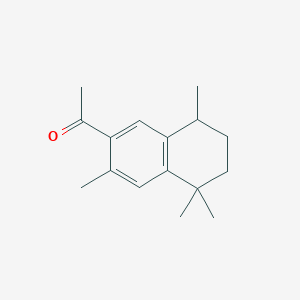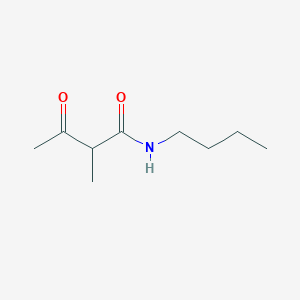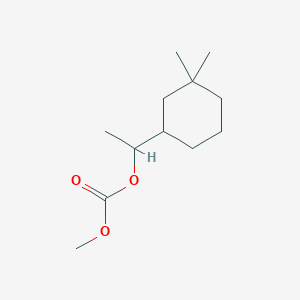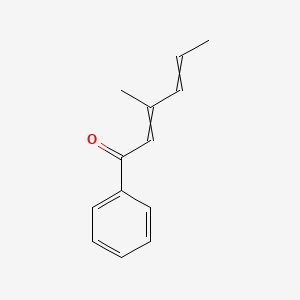
3-Methyl-1-phenylhexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenylhexa-2,4-dien-1-one is an organic compound with the molecular formula C13H14O. It is a conjugated diene, which means it has alternating double and single bonds between carbon atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylhexa-2,4-dien-1-one can be achieved through various methods. One common approach involves the aldol condensation reaction between acetophenone and crotonaldehyde. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-phenylhexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated or nitrated derivatives
Applications De Recherche Scientifique
3-Methyl-1-phenylhexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a model compound to study conjugated diene reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-phenylhexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The conjugated diene structure allows it to participate in electrophilic addition reactions, forming intermediates that can further react to produce a variety of products. The phenyl ring can undergo electrophilic substitution, leading to the formation of substituted derivatives with different biological and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1-phenyl-1,4-hexadien-3-one: Similar structure with a different position of the double bonds.
6-Phenylhexa-3,5-dien-2-one: Another conjugated diene with a different substitution pattern.
5-Methyl-1,1-diphenylhexa-1,4-dien-3-one: Contains an additional phenyl group, leading to different reactivity and properties.
Uniqueness
3-Methyl-1-phenylhexa-2,4-dien-1-one is unique due to its specific arrangement of double bonds and the presence of a methyl group at the third position. This unique structure imparts distinct reactivity and properties, making it valuable for various chemical and biological studies.
Propriétés
Numéro CAS |
93626-99-4 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-methyl-1-phenylhexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H14O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h3-10H,1-2H3 |
Clé InChI |
ANSJNSMGNQVDLY-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=CC(=O)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


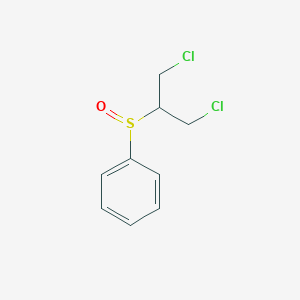
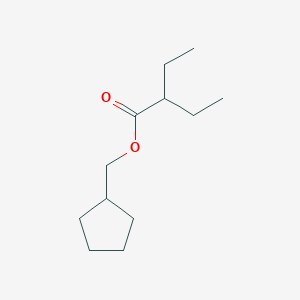
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)

